Cas no 294648-05-8 (4-(pyridin-3-yl)phenylmethanamine)

4-(Pyridin-3-yl)phenylmethanamine is a bifunctional aromatic amine featuring both pyridine and phenyl moieties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization at the amine group or through the pyridine nitrogen, enabling the development of complex molecules such as ligands, catalysts, or bioactive compounds. The compound’s rigid aromatic backbone contributes to stability, while the amine group provides reactivity for derivatization. It is particularly useful in medicinal chemistry for designing kinase inhibitors or receptor modulators due to its heterocyclic framework. High purity grades ensure consistent performance in research and industrial processes.
4-(pyridin-3-yl)phenylmethanamine structure
294648-05-8 structure
Product Name:4-(pyridin-3-yl)phenylmethanamine
CAS No:294648-05-8
MF:C12H12N2
MW:184.237082481384
MDL:MFCD08544239
CID:249160
PubChem ID:16244360
Update Time:2025-05-25

4-(pyridin-3-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,4-(3-pyridinyl)-
    • 4-PYRIDIN-3-YL-BENZYLAMINE 2 HYDROCHLORIDE
    • 4-PYRIDIN-3-YL-BENZYLAMINE HYDROCHLORIDE
    • 4-Pyridine-3-ylbenzylamine
    • 4-(pyridin-3-yl)phenylmethanamine
    • US8609708, 35
    • EN300-95786
    • Benzenemethanamine, 4-(3-pyridinyl)-
    • 294648-05-8
    • FUHDBJVMRRGFTR-UHFFFAOYSA-N
    • F20167
    • BDBM50158931
    • [4-(pyridin-3-yl)phenyl]methanamine
    • F2167-0740
    • MFCD08544239
    • [4-(3-Pyridinyl)phenyl]methanamine
    • (4-(pyridin-3-yl)phenyl)methanamine
    • CHEMBL178946
    • 4-Pyridin-3-yl-benzylamine
    • SCHEMBL1720463
    • 2-Methoxy-5-methyl-2-phenyl-1-oxa-5-azaspiro[2.5]octane
    • (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride
    • 4-(3-Pyridinyl)benzenemethanamine
    • AKOS010254020
    • 4-(pyridin-3-yl)benzylamine
    • NCGC00373813-01
    • FT-0732363
    • (4-pyridin-3-ylphenyl)methanamine
    • DTXSID001300835
    • MDL: MFCD08544239
    • Inchi: 1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2
    • InChI Key: FUHDBJVMRRGFTR-UHFFFAOYSA-N
    • SMILES: NCC1C=CC(=CC=1)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 184.10000
  • Monoisotopic Mass: 220.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 1.3

Experimental Properties

  • PSA: 38.91000
  • LogP: 2.90760

4-(pyridin-3-yl)phenylmethanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(pyridin-3-yl)phenylmethanamine

Comprehensive Analysis of 4-(pyridin-3-yl)phenylmethanamine (CAS No. 294648-05-8): Properties, Applications, and Research Insights

4-(pyridin-3-yl)phenylmethanamine (CAS No. 294648-05-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This amine derivative, featuring a pyridine-phenyl backbone, exhibits unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines a pyridinyl group with a benzylamine moiety, offering dual functionality for further derivatization.

Recent studies highlight the compound's role in drug discovery, particularly as a pharmacophore in kinase inhibitors and central nervous system (CNS) targeting agents. Researchers are exploring its potential in modulating protein-protein interactions, a hot topic in precision medicine. The hydrogen-bonding capability of the amine group, combined with the aromatic stacking potential of the pyridine ring, makes it a versatile scaffold for structure-activity relationship (SAR) studies.

From a materials science perspective, 294648-05-8 serves as a precursor for organic semiconductors and metal-organic frameworks (MOFs). Its π-conjugated system enables applications in optoelectronic devices, aligning with the growing demand for flexible electronics and energy storage solutions. Computational studies suggest its electron transport properties could enhance perovskite solar cell efficiency, addressing key challenges in renewable energy technologies.

Synthetic protocols for 4-(pyridin-3-yl)phenylmethanamine often involve cross-coupling reactions or reductive amination strategies. Recent advancements in flow chemistry have improved yields while reducing environmental impact, responding to the pharmaceutical industry's focus on green chemistry principles. Analytical characterization typically employs LC-MS and NMR spectroscopy, with the amine proton signal appearing as a distinctive feature in 1H-NMR spectra.

The compound's physicochemical properties—including its logP value and aqueous solubility—are frequently optimized through salt formation or prodrug approaches. These modifications address common drug delivery challenges, particularly for blood-brain barrier penetration, a critical consideration in neurodegenerative disease research. Patent literature reveals its incorporation in allosteric modulators for G-protein coupled receptors (GPCRs), reflecting the ongoing neuropharmacology innovations.

In the context of cheminformatics, 294648-05-8 serves as a benchmark for developing QSAR models predicting molecular bioactivity. Machine learning approaches utilizing its 3D pharmacophoric features demonstrate how AI-driven drug design accelerates hit-to-lead optimization. These applications resonate with current trends in digital chemistry and high-throughput screening methodologies.

Quality control protocols for 4-(pyridin-3-yl)phenylmethanamine emphasize HPLC purity assessment and residual solvent analysis, meeting stringent ICH guidelines. Stability studies under various pH conditions inform formulation strategies, particularly for oral bioavailability enhancement. These technical considerations align with regulatory expectations for pharmaceutical intermediates in GMP manufacturing environments.

Emerging applications include its use as a ligand in catalysis for asymmetric synthesis, where the chiral amine center can induce enantioselectivity. This positions the compound at the forefront of chiral technology development, addressing the pharmaceutical industry's need for enantiopure APIs. Recent publications also explore its coordination chemistry with transition metals for catalytic C-H activation reactions.

From a commercial perspective, CAS 294648-05-8 is available through specialized fine chemical suppliers with varying packaging scales for research purposes. Market analysis indicates growing demand correlated with targeted therapy development, particularly in oncological and immunological applications. Proper storage conditions (typically inert atmosphere and low temperature) ensure compound stability during long-term storage.

Future research directions may explore its bioconjugation potential for antibody-drug conjugates (ADCs) or PROTAC degraders, leveraging both the amine reactivity and aromatic recognition elements. Such applications would capitalize on current targeted protein degradation trends in biopharmaceuticals. Additionally, its photophysical properties warrant investigation for bioimaging probes or photosensitizers in photodynamic therapy contexts.

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